molecular formula C9H11NOS B13199363 2-amino-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one

2-amino-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one

Cat. No.: B13199363
M. Wt: 181.26 g/mol
InChI Key: XAOLNTMOOMUDBX-UHFFFAOYSA-N
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Description

2-amino-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one is a heterocyclic compound that features a thiophene ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentadiene derivative with a thiophene derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

2-amino-1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)ethanone

InChI

InChI=1S/C9H11NOS/c10-5-7(11)9-4-6-2-1-3-8(6)12-9/h4H,1-3,5,10H2

InChI Key

XAOLNTMOOMUDBX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2)C(=O)CN

Origin of Product

United States

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